molecular formula C11H14FNO3S B2434272 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 1386282-22-9

3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No. B2434272
CAS RN: 1386282-22-9
M. Wt: 259.3
InChI Key: NTHDNGTUENYQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is also known as FOSBRETABULIN or CA4P and is a microtubule destabilizing agent that has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide involves the disruption of microtubule dynamics. The compound binds to the colchicine-binding site on the β-tubulin subunit of microtubules, leading to the destabilization of microtubules and the inhibition of cell division. This disruption of microtubule dynamics ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide are primarily related to its ability to disrupt microtubule dynamics. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. Additionally, the compound has shown promise in the treatment of ocular neovascularization and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in preclinical studies as an anticancer agent and in the treatment of ocular neovascularization and inflammatory diseases. However, one limitation of using this compound is its potential toxicity, which may limit its clinical use.

Future Directions

There are several future directions for the research and development of 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide. One potential direction is the optimization of the compound's structure to increase its efficacy and reduce its toxicity. Additionally, further preclinical studies are needed to better understand the compound's mechanism of action and potential applications in the treatment of various diseases. Clinical trials are also needed to evaluate the safety and efficacy of the compound in humans.

Synthesis Methods

The synthesis of 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide involves the reaction of 2-(2-fluoro-4-nitrophenyl)propan-2-ol with oxalyl chloride to form 2-(2-fluoro-4-nitrophenyl)acetyl chloride. The resulting compound is then reacted with oxolane-2-carboxylic acid to form 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide has shown potential as an anticancer agent due to its ability to disrupt microtubule dynamics. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. Additionally, the compound has shown promise in the treatment of ocular neovascularization and inflammatory diseases.

properties

IUPAC Name

3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c12-9-3-1-5-11(7-9)17(14,15)13-8-10-4-2-6-16-10/h1,3,5,7,10,13H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHDNGTUENYQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.